

Benzoyl-Phe-Ala-Arg: An Obscure Tripeptide with Limited Publicly Available Data

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Compound of Interest

Compound Name: Benzoyl-Phe-Ala-Arg

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For Researchers, Scientists, and Drug Development Professionals

The tripeptide Benzoyl-L-phenylalanyl-L-alanyl-L-arginine, often abbreviated as **Benzoyl-Phe-Ala-Arg**, is a synthetic peptide whose specific biological functions and applications are not extensively documented in publicly accessible scientific literature. While its chemical structure is known, a comprehensive understanding of its mechanism of action, interaction with biological targets, and potential therapeutic or research uses remains largely undefined.

Chemical Identity

Property	Value
Full Name	Benzoyl-L-phenylalanyl-L-alanyl-L-arginine
Abbreviation	Benzoyl-Phe-Ala-Arg
CAS Number	89020-38-2
Molecular Formula	C ₂₅ H ₃₂ N ₆ O ₅
Molecular Weight	496.56 g/mol

Current Understanding and Inferred Potential

Based on its structure, containing a benzoyl group and a sequence of three amino acids (Phenylalanine, Alanine, and Arginine), it can be hypothesized that **Benzoyl-Phe-Ala-Arg** may act as a substrate or inhibitor for certain proteases. The presence of an arginine residue at the

C-terminus is a common feature in substrates for trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues.

However, it is crucial to distinguish **Benzoyl-Phe-Ala-Arg** from the well-characterized and structurally similar compound, N-Benzoyl-Phe-Val-Arg-p-nitroanilide. This related peptide is widely used as a chromogenic substrate in enzyme assays for proteases such as trypsin and thrombin. The key difference lies in the substitution of Alanine for Valine in the peptide sequence. This seemingly minor change can significantly alter the peptide's specificity and affinity for its target enzyme.

Lack of Publicly Available Data

Despite its commercial availability from several chemical suppliers where it is categorized simply as a peptide, a thorough search of scientific databases and technical literature reveals a significant lack of published research specifically on **Benzoyl-Phe-Ala-Arg**.^{[1][2][3][4][5]} Consequently, essential information required for a comprehensive technical guide is unavailable, including:

- **Quantitative Data:** No publicly available data on its binding affinities (e.g., K_i , K_d), enzyme inhibition constants (e.g., IC_{50}), or kinetic parameters (e.g., K_m , V_{max}) with any specific biological target could be located.
- **Experimental Protocols:** Detailed methodologies for experiments involving **Benzoyl-Phe-Ala-Arg**, such as enzyme assays, binding studies, or cell-based functional assays, are not described in the literature.
- **Signaling Pathways and Mechanisms:** There is no information regarding the signaling pathways that **Benzoyl-Phe-Ala-Arg** might modulate or its precise mechanism of action at a molecular level.

Future Research Directions

Given the current information gap, the functional role of **Benzoyl-Phe-Ala-Arg** presents an open area for investigation. Future research efforts could focus on:

- **Enzyme Screening:** Systematically screening **Benzoyl-Phe-Ala-Arg** against a panel of proteases to identify potential target enzymes.

- Inhibitor or Substrate Characterization: Determining whether the peptide acts as an inhibitor or a substrate for any identified target enzymes and quantifying the corresponding kinetic and binding parameters.
- Structural Biology Studies: Elucidating the three-dimensional structure of **Benzoyl-Phe-Ala-Arg** in complex with its target to understand the molecular basis of their interaction.
- Cell-Based Assays: Investigating the effects of **Benzoyl-Phe-Ala-Arg** on cellular processes to uncover potential physiological roles or therapeutic applications.

Conclusion

While the chemical entity **Benzoyl-Phe-Ala-Arg** is defined, its utility in research and drug development is currently hampered by a profound lack of publicly available scientific data. The information necessary to construct an in-depth technical guide, including quantitative data, experimental protocols, and mechanistic diagrams, is not available in the public domain. Further research is required to elucidate the biological activity and potential applications of this tripeptide.

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